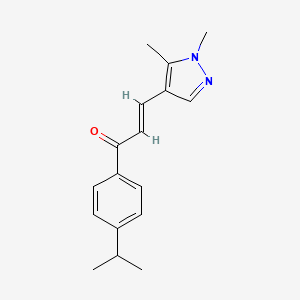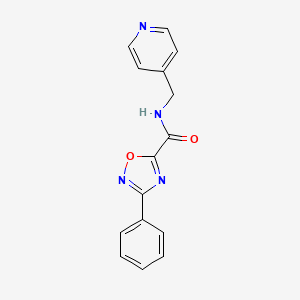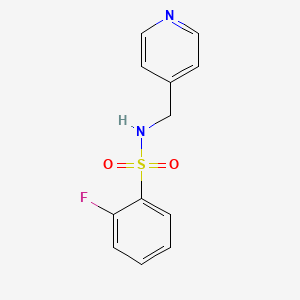![molecular formula C17H17NO4 B5499754 methyl 3-methyl-4-[(phenoxyacetyl)amino]benzoate](/img/structure/B5499754.png)
methyl 3-methyl-4-[(phenoxyacetyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-methyl-4-[(phenoxyacetyl)amino]benzoate, also known as PMB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. PMB belongs to the class of benzamide derivatives and has a molecular weight of 357.4 g/mol.
作用機序
The mechanism of action of methyl 3-methyl-4-[(phenoxyacetyl)amino]benzoate is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been shown to inhibit the activity of certain ion channels and receptors in the nervous system, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. In addition, this compound has been shown to exhibit insecticidal activity against various pests.
実験室実験の利点と制限
One advantage of using methyl 3-methyl-4-[(phenoxyacetyl)amino]benzoate in lab experiments is its ability to exhibit multiple effects, including anti-inflammatory, analgesic, and insecticidal activity. Additionally, this compound is relatively easy to synthesize and has a high yield.
One limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics. Additionally, this compound may exhibit toxicity at high doses, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of methyl 3-methyl-4-[(phenoxyacetyl)amino]benzoate. One area of research is the development of this compound as a potential anti-inflammatory and analgesic drug. Additionally, further research is needed to investigate the potential use of this compound as a pesticide and herbicide. Finally, the mechanism of action of this compound needs to be further elucidated to fully understand its effects in the body.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of this compound involves the reaction between 3-methyl-4-nitrobenzoic acid and phenoxyacetic acid in the presence of thionyl chloride. This compound has been extensively studied for its potential applications in medicine, pest control, and herbicide. Its mechanism of action is not fully understood, but it is believed to exert its effects by inhibiting the activity of certain enzymes and receptors in the body. This compound exhibits multiple effects, including anti-inflammatory, analgesic, and insecticidal activity. Further research is needed to fully understand the potential of this compound and its mechanism of action.
合成法
The synthesis of methyl 3-methyl-4-[(phenoxyacetyl)amino]benzoate involves the reaction between 3-methyl-4-nitrobenzoic acid and phenoxyacetic acid in the presence of thionyl chloride. The resulting product is then treated with methylamine and sodium hydroxide to obtain this compound. The synthesis of this compound has been optimized to ensure high yield and purity.
科学的研究の応用
Methyl 3-methyl-4-[(phenoxyacetyl)amino]benzoate has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been shown to exhibit anti-inflammatory and analgesic properties. It has also been investigated for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
This compound has also been studied for its potential use as a pesticide. It has been shown to exhibit insecticidal activity against various pests, including mosquitoes, aphids, and whiteflies. Additionally, this compound has been investigated for its potential use as a herbicide.
特性
IUPAC Name |
methyl 3-methyl-4-[(2-phenoxyacetyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-12-10-13(17(20)21-2)8-9-15(12)18-16(19)11-22-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNKPYSERGLQKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[2-(4-chlorophenyl)morpholin-4-yl]methyl}-5-ethyl-2-furamide](/img/structure/B5499671.png)
![2-[2-(hydroxymethyl)phenoxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B5499678.png)
![7-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5499684.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-1-[3-(diethylamino)propyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5499692.png)
![2,5-dimethyl-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5499701.png)
![methyl [2-({[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}amino)-1-methyl-2-oxoethyl]carbamate](/img/structure/B5499714.png)
![2-chloro-6-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5499729.png)
![N-[4-(2,6-dimethyl-3-pyridinyl)-2-pyrimidinyl]-N'-methyl-1,4-butanediamine dihydrochloride](/img/structure/B5499739.png)



![methyl 5-bromo-2-{5-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzoate](/img/structure/B5499770.png)
![ethyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate](/img/structure/B5499775.png)
